![molecular formula C11H13BrO B1450392 1-[(2-Bromophenyl)methyl]cyclobutan-1-ol CAS No. 1540049-07-7](/img/structure/B1450392.png)

1-[(2-Bromophenyl)methyl]cyclobutan-1-ol

Overview

Description

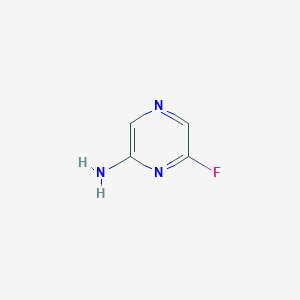

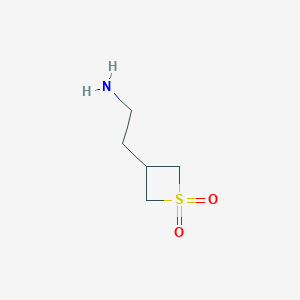

“1-[(2-Bromophenyl)methyl]cyclobutan-1-ol” is a chemical compound with the IUPAC name 1-(2-bromobenzyl)cyclobutanol . It has a molecular weight of 241.13 .

Molecular Structure Analysis

The InChI code for “1-[(2-Bromophenyl)methyl]cyclobutan-1-ol” is 1S/C11H13BrO/c12-10-5-2-1-4-9(10)8-11(13)6-3-7-11/h1-2,4-5,13H,3,6-8H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications

Structural Diversity and Biomimetic Syntheses

1-[(2-Bromophenyl)methyl]cyclobutan-1-ol belongs to a class of compounds that have attracted interest due to their unique cyclobutane architectures. Cyclobutane-containing compounds are known for their structural diversity, sourced from natural products through [2+2]-type cycloaddition reactions. These compounds have shown diverse biological effects and pose interesting synthetic challenges, making them a focal point for scientific research. The study of these compounds emphasizes their structural diversity and the inspiration they provide for the biomimetic synthesis of more [2+2]-type cyclobutane natural products, furthering phytochemistry investigations (Yang et al., 2022).

Antimicrobial and Antitumor Activities

Cyclobutane-containing alkaloids, derived from both terrestrial and marine species, have been identified to possess antimicrobial, antibacterial, antitumor, and other activities. More than 60 biologically active compounds have been confirmed, highlighting the role of cyclobutane-containing alkaloids as a significant source of leads for drug discovery. This underlines the potential of compounds like 1-[(2-Bromophenyl)methyl]cyclobutan-1-ol in contributing to the development of new therapeutic agents (Sergeiko et al., 2008).

Role in Ethylene Inhibition and Postharvest Quality

Research has also delved into the role of cyclobutane derivatives in the inhibition of ethylene action, with 1-methylcyclopropene (1-MCP) being a notable example. These compounds have been used extensively to study their effects on the ripening and senescence of fruits and vegetables, showcasing their potential in improving postharvest quality and extending the storage life of various crops. This aspect of research demonstrates the agricultural and commercial significance of understanding and manipulating ethylene inhibition mechanisms (Blankenship & Dole, 2003).

Applications in Organic Light Emitting Diodes (OLEDs)

The study of transition-metal phosphors with cyclometalating ligands, including those based on cyclobutane structures, offers insights into their application in organic light emitting diodes (OLEDs). These compounds are highly emissive and allow for the tuning of emission wavelengths across the visible spectrum, signifying their potential in advancing OLED technology and illumination devices (Chi & Chou, 2010).

Safety and Hazards

properties

IUPAC Name |

1-[(2-bromophenyl)methyl]cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-5-2-1-4-9(10)8-11(13)6-3-7-11/h1-2,4-5,13H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFDNCLCAHLZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Bromophenyl)methyl]cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)

![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)

![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)

![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)

![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)